BTSA1 functions by directly targeting and activating the pro-apoptotic protein BAX. [, , ] This interaction occurs at a specific region on BAX known as the N-terminal trigger site. [] Upon binding, BTSA1 induces a series of conformational changes in BAX, leading to its translocation from the cytosol to the mitochondrial outer membrane (MOM). [, ] This translocation is followed by BAX oligomerization and the formation of pores in the MOM, enabling the release of apoptogenic factors like cytochrome c. [] These factors then activate the caspase cascade, ultimately leading to apoptosis. []
BTSA1 exhibits significant potential as a therapeutic agent in cancer treatment, particularly for cancers resistant to traditional therapies. [, , ] Its ability to directly activate BAX, bypassing upstream apoptotic blocks, makes it a promising candidate for overcoming resistance mechanisms employed by cancer cells. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7